molecular formula C4H2F2N2 B1295327 4,6-Difluoropyrimidine CAS No. 2802-62-2

4,6-Difluoropyrimidine

Cat. No. B1295327
CAS RN: 2802-62-2
M. Wt: 116.07 g/mol
InChI Key: MCLDVUCSDZGNRR-UHFFFAOYSA-N
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Description

4,6-Difluoropyrimidine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of fluorine atoms at the 4 and 6 positions of the pyrimidine ring can significantly alter the chemical and physical properties of the molecule, making it a valuable intermediate in various chemical syntheses, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of 4,6-difluoropyrimidine derivatives can be achieved through various methods. One approach involves the reaction of 2-polyfluoroalkylchromones with ketimines, which yields 2,6-diaryl-4-polyfluoroalkylpyridines and -pyrimidines in moderate to low yields . Another method includes the synthesis of C-6 substituted fluoroalkenyl 2,4-dimethoxypyrimidine derivatives through lithiation and subsequent reaction with ethyl pentafluoropropionate . Additionally, the synthesis of 2-methylthio-4,6-difluoropyrimidine, an important intermediate for herbicides, has been reported using a four-step reaction from various starting materials, including sulfocarbamidediethyl malonate and potassium fluoride .

Molecular Structure Analysis

The molecular structure of 4,6-difluoropyrimidine derivatives has been characterized using various spectroscopic techniques. For instance, the structure of C-6 fluoroalkenyl 2,4-dimethoxypyrimidine derivatives has been confirmed by ^1H, ^13C, and ^19F NMR spectra, as well as IR spectra, and in some cases, by X-ray crystal structure analysis . These analyses provide detailed information about the arrangement of atoms within the molecule and the nature of the substituents attached to the pyrimidine ring.

Chemical Reactions Analysis

4,6-Difluoropyrimidine and its derivatives can undergo a range of chemical reactions. For example, the activation of the C-F bond of 2,4,6-trifluoropyrimidine with nickel-assisted catalysts can lead to the synthesis of new pyrimidine and pyrimidinone derivatives . The reactivity of the fluorine atoms in the pyrimidine ring is a key factor in facilitating such transformations, which can be exploited to create a variety of functionalized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,6-difluoropyrimidine derivatives are influenced by the presence of fluorine atoms and other substituents on the pyrimidine ring. For instance, derivatives with extended pi-backbones and push-pull strategies exhibit improved intra-molecular charge transfer properties, which are beneficial for applications in charge transfer materials . The optical properties of some derivatives, such as those containing spirobifluoren groups, show good blue light emissions and excellent thermal stabilities . The introduction of fluorine atoms can also affect the solubility, thermal stability, and dielectric properties of polyimide films derived from pyrimidine-containing monomers .

Scientific Research Applications

  • Pharmaceutical Intermediate

    • 2-ethoxy-4,6-difluoropyrimidine is an important pyrimidine compound and a key intermediate for synthesizing triazolopyrimidine sulfonamide-type medicament diclosulam .
    • The preparation method involves using urea as a raw material, preparing the intermediate 2-ethoxy-4,6-dihydroxypyrimidine through a one-pot two-step method, and then reacting with trifluoromethanesulfonic anhydride to generate an intermediate with trifluoromethanesulfonyl .
    • The intermediate is then reacted with a fluorinating agent for fluorination to obtain 2-ethoxy-4,6-difluoropyrimidine .
    • This method has the advantages of simple operation, high yield, and mild reaction conditions .
  • Chemical Research

    • 4,6-Difluoropyrimidine is often used as a building block in chemical research .
    • It is a type of pyrimidine, which is a class of organic compounds with a wide range of applications in biochemistry, medicine, and other fields .

Safety And Hazards

4,6-Difluoropyrimidine is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

4,6-difluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F2N2/c5-3-1-4(6)8-2-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLDVUCSDZGNRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182297
Record name Pyrimidine, 4,6-difluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Difluoropyrimidine

CAS RN

2802-62-2
Record name 4,6-Difluoropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2802-62-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4,6-difluoro-
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Record name Pyrimidine, 4,6-difluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-difluoropyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
I Wempen, JJ Fox - Journal of Medicinal Chemistry, 1963 - ACS Publications
A considerable amount of information is available4· 6 concerning the attack of various nucleophilic reagents on 2, 4, 6-trichloropyrimidine leading to the formation of G-chloro-2, 4-…
Number of citations: 33 pubs.acs.org
RE Banks, DS Field, RN Haszeldine - Journal of the Chemical Society …, 1970 - pubs.rsc.org
Reaction of tetrachloropyrimidine with anhydrous potassium fluoride at 530 gives tetrafluoropyrimidine, 5-chloro-2,4,6-trifluoropyrimidine, and a 90 : 8 : 2 mixture of 2,4,6-trifluoro-5-…
Number of citations: 10 pubs.rsc.org
AG Beaman, RK Robins - Journal of Medicinal Chemistry, 1962 - ACS Publications
4,(> Dichloro-5-uitropyrimidide (I), upon treatment with silver fluoride, gave 4, 6-difluoro-5-mtropyrimidine (II) which was monoaminated and reduced to yield 4, 5-diamino-6-…
Number of citations: 12 pubs.acs.org
TJ Delia, DP Anderson… - Journal of heterocyclic …, 2004 - Wiley Online Library
In a continuation of our studies involving the nucleophilic displacement of one of the chlorines from 2,4,6‐trichloropyrimidine, we now report the initial displacement of one of the fluorine …
Number of citations: 9 onlinelibrary.wiley.com
CW Tullock, RA Carboni, RJ Harder… - Journal of the …, 1960 - ACS Publications
Experimental9 Dichlorofluoromethanesulfenyl Chloride.—The reaction of 90 g.(0.485 mole) of trichloromethanesulfenyl chloride with 100 g.(0.42 mole) of mercuric difluoride was …
Number of citations: 30 pubs.acs.org
W Van Rossom, K Robeyns, M Ovaere… - Organic …, 2011 - ACS Publications
The critical synthetic access to odd-numbered calix[n]arenes has evidently resulted in less attention for these macrocycles, although specific molecular recognition phenomena have …
Number of citations: 34 pubs.acs.org
PL Coe, AJ Rees, J Whittaker - Journal of Fluorine Chemistry, 2001 - Elsevier
Reactions of pentafluoropyridine with guanidine, thiourea and urea with the hope of preparing derivatives which may be cyclised to polyfluorodeazapurines are described The reactions …
Number of citations: 13 www.sciencedirect.com
T Nagata, K Masuda, S Maeno… - Pest Management …, 2004 - Wiley Online Library
A series of 2‐anilinopyrimidines was prepared and their fungicidal activities against Botrytis cinerea Pers were examined. The activity fell sharply with any substitution on the …
Number of citations: 57 onlinelibrary.wiley.com
W Hong - Fluorinated Heterocyclic Compounds: Synthesis …, 2009 - Wiley Online Library
In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the …
Number of citations: 14 onlinelibrary.wiley.com
AG Beaman, RK Robins - The Journal of Organic Chemistry, 1963 - ACS Publications
A general method is described for the direct conversion of various 7-or 9-alkylated 2-, 6-, and 8-chloropurines to the corresponding fluoropurines. This procedure utilizes silver fluoride …
Number of citations: 40 pubs.acs.org

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